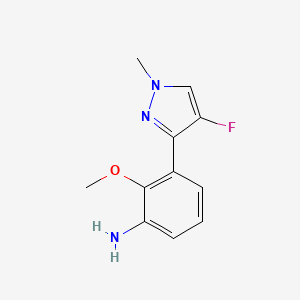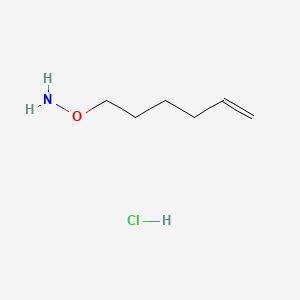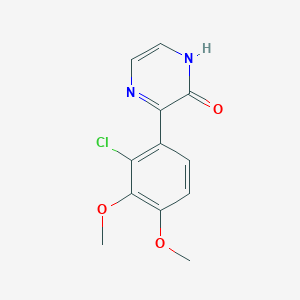
2-Bromo-5-(2-methoxy-2-propyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(2-methoxy-2-propyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a 2-methoxy-2-propyl group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique electronic properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-methoxy-2-propyl)thiophene typically involves the bromination of a thiophene precursor followed by the introduction of the 2-methoxy-2-propyl group. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated thiophene undergoes alkylation with 2-methoxy-2-propyl halide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(2-methoxy-2-propyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.
Major Products:
Substitution: Formation of 2-azido-5-(2-methoxy-2-propyl)thiophene or 2-thio-5-(2-methoxy-2-propyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Coupling: Formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(2-methoxy-2-propyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(2-methoxy-2-propyl)thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The thiophene ring’s electronic properties also play a role in modulating the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Bromothiophene: Lacks the 2-methoxy-2-propyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromo-5-phenylthiophene: Contains a phenyl group instead of the 2-methoxy-2-propyl group, leading to different electronic and steric properties.
2-Bromo-5-nitrothiophene:
Uniqueness: 2-Bromo-5-(2-methoxy-2-propyl)thiophene is unique due to the presence of the 2-methoxy-2-propyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H11BrOS |
|---|---|
Molekulargewicht |
235.14 g/mol |
IUPAC-Name |
2-bromo-5-(2-methoxypropan-2-yl)thiophene |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,10-3)6-4-5-7(9)11-6/h4-5H,1-3H3 |
InChI-Schlüssel |
AWWRZNORPPCFCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(S1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



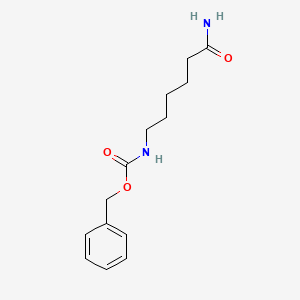


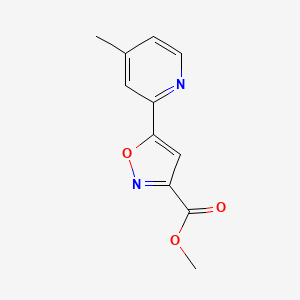
![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)




